Ac-Leu-Val-Phe-aldehyde
Ac-Leu-Val-Phe-aldehyde
Brand Name:
Vulcanchem
CAS No.:
160369-84-6
VCID:
VC20915228
InChI:
InChI=1S/C22H33N3O4/c1-14(2)11-19(23-16(5)27)21(28)25-20(15(3)4)22(29)24-18(13-26)12-17-9-7-6-8-10-17/h6-10,13-15,18-20H,11-12H2,1-5H3,(H,23,27)(H,24,29)(H,25,28)
SMILES:
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C
Molecular Formula:
C22H33N3O4
Molecular Weight:
403.5 g/mol
Ac-Leu-Val-Phe-aldehyde
CAS No.: 160369-84-6
Cat. No.: VC20915228
Molecular Formula: C22H33N3O4
Molecular Weight: 403.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 160369-84-6 |
|---|---|
| Molecular Formula | C22H33N3O4 |
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | 2-acetamido-4-methyl-N-[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]pentanamide |
| Standard InChI | InChI=1S/C22H33N3O4/c1-14(2)11-19(23-16(5)27)21(28)25-20(15(3)4)22(29)24-18(13-26)12-17-9-7-6-8-10-17/h6-10,13-15,18-20H,11-12H2,1-5H3,(H,23,27)(H,24,29)(H,25,28) |
| Standard InChI Key | AWIJCYLMKAQLHO-UHFFFAOYSA-N |
| SMILES | CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C |
| Canonical SMILES | CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator